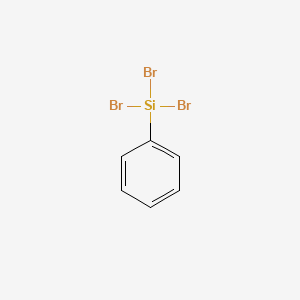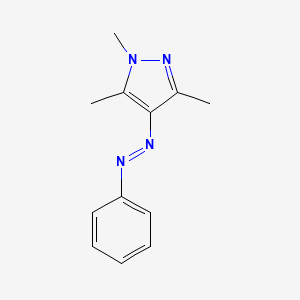
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and a phenylazo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trimethylpyrazole with diazonium salts derived from aniline derivatives. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common choice. The process involves the formation of a diazonium intermediate, which then couples with the pyrazole ring to form the desired product.
Industrial Production Methods: Industrial production of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylazo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Formation of hydroxylated or oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazoles or phenyl derivatives.
Applications De Recherche Scientifique
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The phenylazo group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 1,3,5-trimethyl-: A closely related compound without the phenylazo group.
1H-Pyrazole, 1,3,5-trimethyl-4-carboxylic acid: Another derivative with a carboxylic acid group instead of the phenylazo group.
Uniqueness: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
13572-20-8 |
|---|---|
Formule moléculaire |
C12H14N4 |
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
phenyl-(1,3,5-trimethylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C12H14N4/c1-9-12(10(2)16(3)15-9)14-13-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
DKJGFWFFQRMEBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


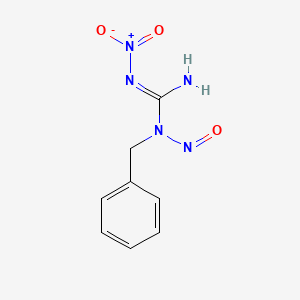


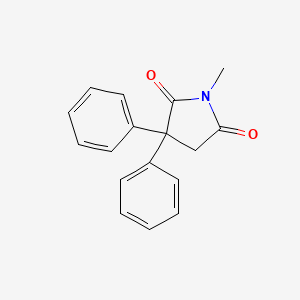
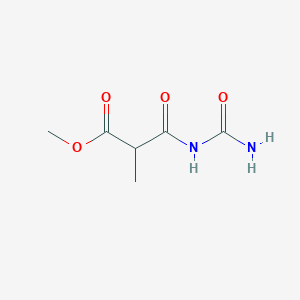
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
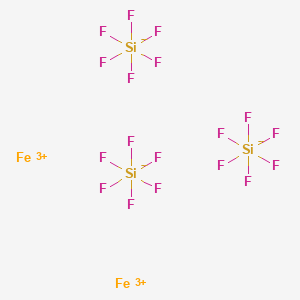


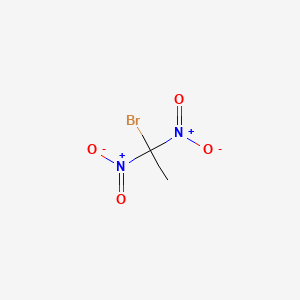
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
